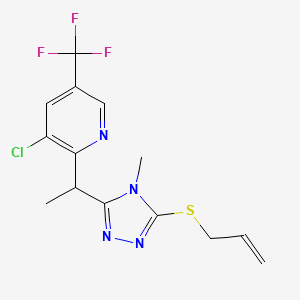

2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

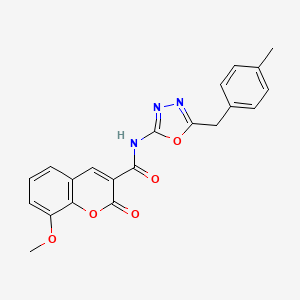

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

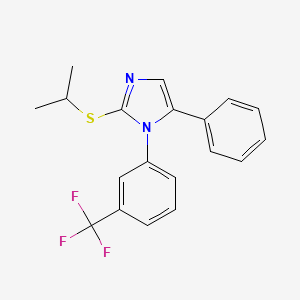

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a 1,2,4-triazole ring and a pyridine ring suggests that the compound may have interesting electronic properties and could potentially act as a ligand, binding to metal ions or other molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups. For example, the allylsulfanyl group might be susceptible to oxidation, and the chloro-substituted pyridine ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and its ability to cross biological membranes .Scientific Research Applications

Synthesis and Characterization

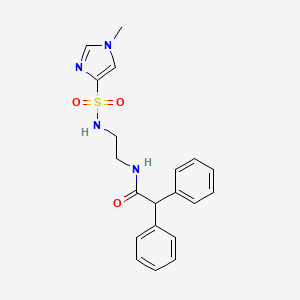

A range of compounds closely related to the specified chemical structure have been synthesized and characterized through various methods, including IR, NMR, UV spectra, and X-ray diffraction. These studies often employ Density Functional Theory (DFT) to investigate molecular structures, vibrational assignments, chemical shifts, molecular orbital energies, and other properties such as ionization potential, electron affinity, and electronegativity. For example, Ataol and Ekici (2014) synthesized a compound with a similar structure and conducted a detailed experimental and theoretical study to characterize its properties, including its single crystal structure and electronic properties like HOMO and LUMO energies, highlighting the compound's potential for further application in material science and molecular electronics (Ç. Y. Ataol & Ö. Ekici, 2014).

Reactivity and Catalytic Applications

Compounds within this class have also been explored for their reactivity and potential catalytic applications. The π-allylic palladium(II) complexes, for example, show significant reactivity with pyridine and its derivatives, forming terminal-carbon-bonded complexes. Such studies provide insights into the bonding types within these complexes and their relative stabilities, which are crucial for developing new catalysts in organic synthesis and industrial processes (S. Baba et al., 1974).

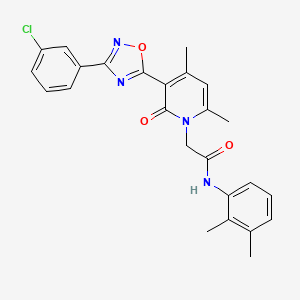

Novel Derivatives and Their Applications

Research has also focused on synthesizing novel derivatives containing the triazole ring, exploring their potential applications in drug development and other areas. For instance, Kumar and Mashelkar (2007) synthesized new 1,2,4 triazoles and investigated their structures, which could lead to applications in pharmaceuticals and materials science (Ν. V. Kumar & U. Mashelkar, 2007).

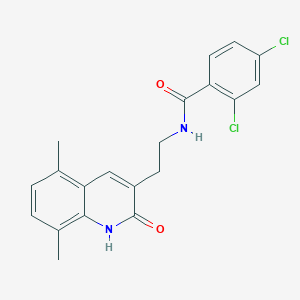

Molecular Docking and In Vitro Screening

Some studies extend to molecular docking and in vitro screening to explore the bioactivity of these compounds. This approach is crucial for identifying potential therapeutic applications and understanding the interaction between these compounds and biological targets. For example, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, subjecting them to molecular docking screenings towards a specific target protein, revealing moderate to good binding energies and showcasing their potential in antimicrobial and antioxidant applications (E. M. Flefel et al., 2018).

Future Directions

properties

IUPAC Name |

3-chloro-2-[1-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClF3N4S/c1-4-5-23-13-21-20-12(22(13)3)8(2)11-10(15)6-9(7-19-11)14(16,17)18/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQPTSCBCSUSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)

![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)

![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)

![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)